1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol
Overview
Description
1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is a heterocyclic molecule containing a furan ring, an azetidine ring, and a hydroxyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol typically involves the following steps:
Bromination of Furan: The starting material, furan, undergoes bromination to form 5-bromofuran. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of Azetidine Ring: The brominated furan is then reacted with an appropriate azetidine precursor under basic conditions to form the azetidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, sodium thiolate, amines.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of de-brominated products.
Substitution: Formation of azide, thiol, or amine derivatives.
Scientific Research Applications
1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes, such as inflammation and cell proliferation.
Pathways: It modulates signaling pathways related to oxidative stress, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-Chlorofuran-2-yl)methyl]azetidin-3-ol
- 1-[(5-Iodofuran-2-yl)methyl]azetidin-3-ol
- 1-[(5-Methylfuran-2-yl)methyl]azetidin-3-ol
Uniqueness
1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and increases its potential as a bioactive molecule .
Properties
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c9-8-2-1-7(12-8)5-10-3-6(11)4-10/h1-2,6,11H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQENBZLXBGRWQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(O2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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